2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one, also known as sakuranetin, is a naturally occurring flavonoid compound belonging to the class of benzopyran derivatives. This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It is primarily sourced from various plants, particularly in the family of Asteraceae and certain species of citrus.
Sakuranetin is predominantly found in the bark and leaves of plants such as Prunus species (like cherry blossoms) and Citrus species. Its presence in these plants contributes to their medicinal properties and traditional uses in herbal medicine.
The synthesis of 2-(2-Hydroxypropan-2-yl)-4H-benzopyran-4-one can be achieved through various methods, with one common approach being the cyclization of appropriate precursors.
The reaction conditions may vary depending on the desired yield and purity. Industrial production often involves optimization of these conditions, including temperature control and solvent choice, to maximize efficiency.
The molecular structure of 2-(2-Hydroxypropan-2-yl)-4H-benzopyran-4-one features a chromenone core with a hydroxypropan-2-yl substituent.
Property | Value |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight | 286.2794 g/mol |
InChIKey | DJOJDHGQRNZXQQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=CC(=O)C2=CC=CC=C2O1)O |
2-(2-Hydroxypropan-2-yl)-4H-benzopyran-4-one can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with novel properties.
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-4H-benzopyran-4-one primarily involves its interaction with cellular targets:
Sakuranetin is typically characterized by:
The chemical properties include:
The applications of 2-(2-Hydroxypropan-2-yl)-4H-benzopyran-4-one are extensive:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5